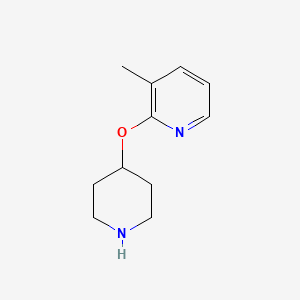

3-Methyl-2-(piperidin-4-yloxy)pyridine

Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Heterocycles in Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to drug discovery and development. researchgate.net The pyridine and piperidine rings are two of the most prevalent scaffolds in pharmaceuticals.

Pyridine: The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. chemijournal.com Its unique properties make it a versatile component in drug design. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can enhance the binding of a drug molecule to its biological target. nih.gov Furthermore, the pyridine ring is more polar and reactive than a benzene (B151609) ring, potentially improving a molecule's binding specificity and strength within a receptor. nih.gov Its presence can influence a compound's physicochemical properties, which are crucial for its pharmacokinetic profile. Pyridine derivatives have been successfully developed into drugs for a wide array of conditions, including cancer, microbial infections, and viral diseases. researchgate.netresearchgate.net A 2023 analysis revealed that 54 drugs approved by the US FDA between 2014 and 2023 contained a pyridine ring, with a significant portion being anticancer agents and drugs targeting the central nervous system (CNS). nih.gov

Piperidine: The piperidine ring is a saturated six-membered heterocycle with one nitrogen atom. nih.govencyclopedia.pub It is one of the most important and frequently encountered synthetic fragments in drug design, present in numerous classes of pharmaceuticals and naturally occurring alkaloids. nih.govresearchgate.net The piperidine scaffold is valued for its ability to introduce a basic nitrogen center, which can be protonated at physiological pH, thereby improving solubility and enabling ionic interactions with biological targets. thieme-connect.com Its three-dimensional, non-planar structure is useful for exploring chemical space and achieving optimal orientation within a binding pocket. thieme-connect.com The introduction of chiral centers on the piperidine ring can significantly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. thieme-connect.com Piperidine derivatives are utilized in drugs with a broad spectrum of biological activities, including anticancer, antiviral, analgesic, and antipsychotic agents. researchgate.netresearchgate.net

Examples of FDA-Approved Drugs Containing Pyridine or Piperidine Scaffolds

| Drug Name | Core Heterocycle | Therapeutic Class | Source |

|---|---|---|---|

| Abiraterone | Pyridine | Anticancer | nih.gov |

| Isoniazid | Pyridine | Antitubercular | nih.gov |

| Omeprazole | Pyridine | Antiulcer | nih.gov |

| Donepezil | Piperidine | Anti-Alzheimer's | mdpi.com |

| Crizotinib | Piperidine | Anticancer | mdpi.com |

Overview of Ether Linkages in Biologically Active Compounds

The ether linkage (R-O-R') is a common functional group found in a wide variety of natural products and synthetic molecules with pharmacological importance. nih.gov In drug design, the incorporation of an ether bond can significantly impact a molecule's properties. Ether linkages are generally more stable to metabolic degradation than ester linkages, which can lead to improved bioavailability and a longer duration of action.

Rationale for Research Focus on 3-Methyl-2-(piperidin-4-yloxy)pyridine Scaffold

The rationale for investigating the this compound scaffold stems from the synergistic potential of its three key components: the 3-methylpyridine (B133936) ring, the piperidine moiety, and the ether linkage. This specific combination of well-established pharmacophores suggests that compounds based on this scaffold could possess desirable medicinal properties.

Structural Synergy : The scaffold brings together an aromatic system (pyridine) capable of π-stacking and hydrogen bonding, a flexible and basic saturated heterocycle (piperidine) for ionic interactions and spatial orientation, and a metabolically stable linker (ether) that provides specific conformational control. researchgate.netnih.govnumberanalytics.com The methyl group on the pyridine ring can also influence electronic properties and provide a vector for further chemical modification.

Precedent in Similar Scaffolds : Research into structurally related compounds provides a strong basis for the investigation of this scaffold. For instance, a series of compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core—structurally similar to the target compound but with an additional methylene (B1212753) group—were identified as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1). nih.govnih.gov LSD1 is a recognized drug target in oncology, and these inhibitors demonstrated strong antiproliferative activity in several cancer cell lines. nih.govnih.gov This highlights the potential of the piperidinyl-oxy-pyridine framework to interact effectively with important biological targets.

Potential for Diverse Biological Activity : The combination of a pyridine and a piperidine ring is found in compounds targeting a wide range of biological systems. The this compound scaffold offers a novel template for chemists to design and synthesize new chemical entities. By modifying the piperidine nitrogen or other positions on the rings, libraries of derivatives can be created and screened for various biological activities, from CNS disorders to infectious diseases and cancer. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-piperidin-4-yloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-3-2-6-13-11(9)14-10-4-7-12-8-5-10/h2-3,6,10,12H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIVFYBZJJVTSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 2 Piperidin 4 Yloxy Pyridine and Its Derivatives

Strategies for Constructing the Pyridine (B92270) Core

The formation of a specifically substituted pyridine ring, such as the 3-methylpyridine (B133936) moiety, is a foundational step. Various classical and modern synthetic methods can be employed or adapted for this purpose.

Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a versatile method for creating pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849). wikipedia.org This reaction is typically conducted in the gas phase at high temperatures (350–500 °C) over solid-phase catalysts like alumina (B75360) or silica. wikipedia.org

For the synthesis of a 3-methylpyridine core, a reaction between acrolein, propionaldehyde, and ammonia is a viable approach. wikipedia.org The mechanism involves a series of aldol (B89426) condensations, Michael additions, and imine formations, ultimately leading to cyclization and aromatization. wikipedia.orgchemistnotes.com While powerful for industrial-scale production, the high temperatures and potential for isomeric mixtures can be drawbacks. youtube.com For instance, reacting acetaldehyde (B116499) and ammonia often produces a mixture of 2-methylpyridine (B31789) and 4-methylpyridine. wikipedia.org

Table 1: Examples of Chichibabin Pyridine Synthesis Reactions

| Reactants | Major Product(s) |

|---|---|

| Acetaldehyde, Ammonia | 2-Methylpyridine, 4-Methylpyridine wikipedia.org |

| Acrolein, Ammonia | Pyridine, 3-Methylpyridine wikipedia.org |

| Acrolein, Propionaldehyde, Ammonia | 3-Methylpyridine wikipedia.org |

Bönnemann Reaction

The Bönnemann reaction, or Bönnemann cyclization, offers a different route to pyridines through the cobalt-catalyzed [2+2+2] cycloaddition of a nitrile with two units of an alkyne. ijpsonline.comresearchgate.net This method can produce highly substituted pyridines. To generate a 2,3-disubstituted pyridine, one would theoretically use a substituted alkyne and a nitrile. The regioselectivity of the cycloaddition is a critical factor and can be influenced by the nature of the cobalt catalyst and the steric and electronic properties of the substrates.

Aerobic Gas-Phase Condensation Approaches

This category encompasses industrial methods, closely related to the Chichibabin synthesis, for producing simple alkylpyridines (picolines). These processes involve passing volatile aldehydes and ammonia over a solid catalyst at elevated temperatures. youtube.comgoogle.comgoogle.com For instance, 3-methylpyridine (β-picoline) can be synthesized from a feed of formaldehyde, acetaldehyde (or its trimer, paraldehyde), and ammonia under high pressure and temperature. google.comgoogle.com The reaction proceeds via intermediates like acrolein. google.com Another approach involves the gas-phase alkylation of pyridine itself with methanol (B129727) over heterogeneous catalysts to yield a mixture of picolines. tsijournals.com The product distribution depends heavily on the catalyst composition and reaction conditions, such as temperature. tsijournals.comresearchgate.net

Palladium-Mediated Cross-Coupling Reactions for Functionalized Pyridines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C and C-N bonds. beilstein-journals.orgnih.gov While often used to functionalize a pre-existing pyridine ring, they can also be part of a strategy to construct the ring itself. More commonly, a simple, halogenated pyridine is used as a scaffold. For instance, a Suzuki coupling reaction between a boronic acid and a halopyridine can introduce various substituents. acs.org To obtain the 3-methyl-2-substituted pyridine core, one could envision starting with a dihalopyridine and performing sequential, site-selective cross-coupling reactions. The challenge lies in controlling the regioselectivity. Alternatively, C-H activation of pyridine N-oxides, followed by coupling, provides another powerful route to functionalized pyridines. rsc.orgacs.org

Directed Lithiation and Organozinc Derivatives

Directed ortho-metalation (DoM) is a potent strategy for functionalizing aromatic rings with high regioselectivity. clockss.orguwindsor.ca In pyridine chemistry, a directing metalating group (DMG) at a specific position guides a strong base, typically an organolithium reagent like n-BuLi or LDA, to deprotonate the adjacent ortho position. clockss.orgharvard.edu

For a 2,3-disubstituted pyridine, one could start with a 2-substituted pyridine where the substituent acts as a DMG. For example, a 2-chloropyridine (B119429) can be selectively lithiated at the C-3 position. rsc.org The resulting organolithium intermediate can then be quenched with an electrophile, such as methyl iodide, to install the methyl group at C-3, yielding a 2-chloro-3-methylpyridine (B94477) precursor. clockss.orgrsc.org The use of sterically hindered bases like lithium diisopropylamide (LDA) can prevent unwanted nucleophilic addition of the organolithium reagent to the pyridine ring. clockss.orgharvard.edu The subsequent conversion of these lithiated intermediates into more stable organozinc derivatives can also be a useful strategy.

Approaches for Introducing the Piperidin-4-yloxy Moiety

Once a suitable 2,3-disubstituted pyridine precursor, such as 2-halo-3-methylpyridine, is obtained, the final key step is the formation of the ether linkage with the piperidine (B6355638) moiety.

The most direct and widely used method for this transformation is the Williamson ether synthesis. wikipedia.orgchem-station.com This reaction involves the SN2 displacement of a leaving group on the pyridine ring by an alkoxide. wikipedia.orgmasterorganicchemistry.com In this specific case, the precursor 2-chloro- or 2-bromo-3-methylpyridine (B184072) would be treated with the alkoxide of piperidin-4-ol.

The reaction is typically performed by first deprotonating piperidin-4-ol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. youtube.comlibretexts.org This nucleophilic alkoxide then attacks the C-2 position of the 2-halopyridine, displacing the halide and forming the desired ether bond. wikipedia.org It is common to use an N-protected version of piperidin-4-ol (e.g., N-Boc-piperidin-4-ol) to prevent side reactions at the piperidine nitrogen. The protecting group can then be removed in a subsequent step. The reaction is generally carried out in a polar aprotic solvent like DMF or THF to facilitate the SN2 mechanism. chem-station.com

Table 2: Key Reaction for Ether Linkage

| Reaction Type | Reactants | Product |

|---|

This nucleophilic aromatic substitution (SNAr) is particularly effective for halogens at the 2- and 4-positions of the pyridine ring due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex).

Direct Etherification Reactions

Direct etherification involves the condensation of an alcohol with another alcohol or an electrophilic partner to form an ether. In the context of synthesizing the target compound, this would typically involve the reaction of 4-hydroxypiperidine (B117109) with a suitable 2-substituted-3-methylpyridine.

A general and efficient method for the synthesis of 4-alkoxypyridines involves reacting 4-chloropyridine (B1293800) hydrochloride with an appropriate alcohol in dimethyl sulfoxide (B87167) (DMSO) in the presence of powdered sodium hydroxide. semanticscholar.org This approach can be adapted for 2-alkoxypyridines. For the target molecule, 2-chloro-3-methylpyridine or 2-bromo-3-methylpyridine would be reacted with 4-hydroxypiperidine (often with the piperidine nitrogen protected, e.g., with a Boc group) in the presence of a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group, making it a more potent nucleophile. nih.gov

Another strategy is the Mitsunobu reaction, which allows the conversion of alcohols to ethers. This reaction was employed in the synthesis of similar 3-(piperidin-4-ylmethoxy)pyridine (B1265346) inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1). nih.gov In this approach, 3-methyl-pyridin-2-ol could be reacted with a protected 4-hydroxypiperidine in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a cornerstone for the synthesis of aryloxy-heterocycles. libretexts.org This pathway is particularly effective when the pyridine ring is "activated" by electron-withdrawing groups. libretexts.orgresearchgate.net For the synthesis of 3-Methyl-2-(piperidin-4-yloxy)pyridine, the reaction involves the attack of the alkoxide of 4-hydroxypiperidine on an electron-deficient 2-position of the 3-methylpyridine ring, displacing a leaving group (typically a halide).

The classic Williamson ether synthesis provides a clear framework for this transformation. masterorganicchemistry.com The key steps are:

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming the corresponding alkoxide.

Substitution: The resulting alkoxide acts as a nucleophile, attacking a substrate like 2-chloro-3-methylpyridine or 2-bromo-3-methylpyridine. The reaction proceeds via the Sₙ2 mechanism, displacing the halide and forming the ether linkage. masterorganicchemistry.com

Deprotection: The final step involves the removal of the Boc protecting group from the piperidine nitrogen, typically using an acid like hydrochloric acid (HCl) in dioxane. nih.gov

This nucleophilic substitution approach is widely applicable and has been used to prepare a variety of 2-aryloxypyridines. researchgate.netlookchem.com

Reductive Amination Strategies

Reductive amination is a powerful method for forming C-N bonds and is highly relevant for synthesizing the piperidine portion of the target molecule. nih.govresearchgate.net This two-step process involves the initial reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net

To construct the piperidine ring, an intramolecular reductive amination of a suitable dicarbonyl or amino ketone precursor can be employed. For instance, a δ-amino ketone can undergo cyclization and subsequent reduction to yield a piperidine ring. A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts demonstrates a modern application of this principle, where a dihydropyridine (B1217469) intermediate is hydrolyzed to a dicarbonyl compound, which then undergoes reductive amination to form an N-aryl piperidine. nih.govacs.org While this example leads to N-aryl piperidines, the core strategy of forming the ring via reductive amination of a linear precursor is a versatile tool in heterocyclic chemistry. nih.govacs.org

Alternatively, intermolecular reductive amination can be used to functionalize a pre-existing piperidine ring, for example, by reacting piperidin-4-one with an amine. However, for the synthesis of the core piperidine scaffold itself, intramolecular strategies or the hydrogenation of pyridines are more common.

Methods for Piperidine Ring Formation and Functionalization

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and its synthesis from pyridine precursors is a fundamental transformation in medicinal chemistry. researchgate.net

Hydrogenation of Pyridine Derivatives to Piperidines

The most direct route to the piperidine core is the reduction of a corresponding pyridine derivative. This hydrogenation can be achieved using various catalytic systems. nih.gov

Heterogeneous catalysis using transition metals is the most common and industrially scalable method for pyridine hydrogenation. researchgate.netnih.gov These reactions often require high pressures of hydrogen gas and elevated temperatures, but they are highly effective. researchgate.netnih.gov

Ruthenium (Ru): Ruthenium on carbon (Ru/C) is often cited as a highly active catalyst for pyridine hydrogenation, capable of achieving complete conversion to piperidine with high selectivity under optimized conditions (e.g., 100 °C, 3.0 MPa H₂). cjcatal.com

Rhodium (Rh): Rhodium on carbon (Rh/C) is another effective catalyst. researchgate.net Rhodium complexes are also used in transfer hydrogenation processes. nih.govacs.org

Palladium (Pd): Palladium on carbon (Pd/C) is a widely used hydrogenation catalyst, though sometimes it requires more forcing conditions compared to ruthenium for pyridine reduction. rsc.orgnih.gov

Platinum (Pt): Platinum oxide (PtO₂, Adams' catalyst) is a classic, potent catalyst for the hydrogenation of substituted pyridines, often used in acetic acid. researchgate.net

Iridium (Ir): Iridium-based catalysts have been developed for the ionic hydrogenation of pyridines, showing excellent functional group tolerance. chemrxiv.org

The choice of catalyst can influence the reaction conditions and selectivity, especially in the presence of other functional groups. cjcatal.comresearchgate.net

| Catalyst | Typical Support | Key Features | Reference |

|---|---|---|---|

| Ruthenium (Ru) | Carbon (C) | High activity and selectivity for pyridine hydrogenation. | cjcatal.com |

| Rhodium (Rh) | Carbon (C) | Effective catalyst; also used in transfer hydrogenation. | nih.govacs.orgresearchgate.net |

| Palladium (Pd) | Carbon (C) | Widely used, sometimes requires more forcing conditions. | rsc.orgnih.gov |

| Platinum (Pt) | None (as PtO₂) | Potent catalyst, often used in acidic media. | researchgate.net |

| Iridium (Ir) | Various ligands | Excellent for ionic hydrogenation with high functional group tolerance. | chemrxiv.org |

While metal-catalyzed hydrogenation is dominant, organocatalytic methods for pyridine reduction offer an alternative pathway, often under milder conditions and avoiding transition metal contaminants.

A notable strategy involves the use of a frustrated Lewis pair (FLP) to activate H₂ for pyridine reduction. More directly related to the specified outline, boron-based catalysts can be used. For instance, the combination of boron trifluoride etherate (BF₃·OEt₂) with a hydrosilane, such as triethylsilane (Et₃SiH), can effectively reduce pyridinium salts to the corresponding piperidines. The Lewis acidic boron species activates the pyridine ring towards reduction by the hydride source. This approach is part of a broader set of methods using main-group elements to catalyze hydrogenation and hydrosilylation reactions. While direct organocatalytic hydrogenation of neutral pyridines is challenging, their conversion to pyridinium ions allows for easier reduction by systems such as boron ions with hydrosilanes. nih.govacs.org

Intramolecular Cyclization Approaches

Intramolecular cyclization offers a versatile alternative for constructing the piperidine ring from acyclic precursors. This strategy allows for the precise placement of substituents before the ring-forming step. nih.gov

Palladium catalysis has been particularly impactful in this area, enabling enantioselective variants. nih.gov For instance, palladium(II) catalysts with chiral ligands can achieve the enantioselective intramolecular allylic amination of alkenyl amines to produce chiral piperidines. nih.govnih.gov A notable approach is the palladium-catalyzed 6-exo aza-Heck cyclization, which can form piperidine rings with controlled stereochemistry. researchgate.netnih.gov

| Method | Catalyst | Description | Key Feature | Ref. |

| Oxidative Amination | Gold(I) Complex | Intramolecular attack of an amine on an alkene, facilitated by an oxidant. | Forms difunctionalized piperidines. | nih.gov |

| Enantioselective Allylic Amination | Palladium(II) / Chiral Ligand | Asymmetric cyclization of an alkenyl amine. | Access to enantiomerically enriched piperidines. | nih.gov |

| Aza-Heck Cyclization | Palladium Catalyst | 6-exo cyclization of an amine onto an alkene. | Atypical 6-endo cyclization can occur in constrained systems. | researchgate.netnih.gov |

The Prins reaction and its variants are valuable for heterocycle construction. nih.govacs.org The aza-Prins cyclization involves the reaction of an amine or imine with an alkene. The silyl-Prins variant utilizes an allylsilane or vinylsilane as the alkene component, which offers benefits in selectivity due to the stabilization of the transient carbocation intermediate by the silicon atom. researchgate.netacs.org In an intramolecular context, an aldehyde can react with a homoallylic amine bearing a silyl (B83357) group on the double bond. The reaction is promoted by a Lewis acid, leading to the formation of a cationic intermediate that cyclizes to form the piperidine ring with high stereocontrol. researchgate.netbeilstein-journals.org This method allows for the creation of polysubstituted piperidines, often with the silyl group remaining in the final product, available for further functionalization. acs.org

Electrophilic cyclization is a fundamental strategy where an electrophile activates a double bond within an amino-alkene substrate, triggering a ring-closing reaction by the internal nitrogen nucleophile. nih.gov This process can be initiated by a variety of electrophiles, including protons (acid-mediated), halonium ions (e.g., from I₂), or metal catalysts. For example, treatment of an N-pentenyl urea (B33335) with a gold(I) catalyst can induce an intramolecular exo-hydroamination to yield a piperidine derivative. organic-chemistry.org This approach is foundational and has been adapted to create complex substitution patterns on the piperidine ring. nih.gov

The intramolecular aza-Michael reaction (IMAMR) is a highly effective method for synthesizing piperidines. nih.gov This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl or nitro group within the same molecule, leading to the formation of a six-membered ring. acs.orgresearchgate.net The reaction can be promoted by bases, acids, or organocatalysts. nih.gov Organocatalytic versions, using chiral amines or phosphoric acids, have been developed to achieve high enantioselectivity, providing access to enantiomerically enriched piperidine scaffolds from prochiral precursors. nih.govacs.org A powerful tandem strategy involves a reductive amination followed by an aza-Michael cyclization, allowing for the one-pot conversion of ketoenones into highly functionalized, stereodefined piperidines. acs.orgacs.org

Multicomponent Reactions (MCRs) for Piperidine Construction

Multicomponent reactions (MCRs), which involve combining three or more starting materials in a single step to form a complex product, offer a highly efficient route to functionalized piperidine rings. acs.orgnih.gov This approach is valued for its atom economy, reduced number of purification steps, and the ability to generate diverse molecular libraries. acs.org

A notable strategy for constructing polysubstituted piperidones, which are direct precursors to piperidines, is a four-component reaction. thieme-connect.com This method typically involves the reaction of an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile in a one-pot process. thieme-connect.com This avoids the need to isolate the intermediate azadiene, which can be unstable. thieme-connect.com The versatility of this reaction allows for the synthesis of a wide array of piperidone structures with varying functional groups. thieme-connect.com

Table 1: Example of a Four-Component Reaction for Piperidone Synthesis

| Reactant Class | Example | Role in Reaction |

|---|---|---|

| Aldehyde | Various aromatic aldehydes | Forms the backbone of the resulting piperidone |

| Ammonia Equivalent | Ammonium (B1175870) acetate | Source of the piperidine ring nitrogen |

| Acyl Chloride | Various acyl chlorides | Activates the reaction and incorporates a substituent |

| Dienophile | Electron-poor olefins | Participates in the key cycloaddition step |

This table summarizes a general multicomponent approach for synthesizing piperidone precursors as described in the literature. thieme-connect.com

This MCR approach is significant as it utilizes readily available starting materials to efficiently build complex piperidine scaffolds. nih.govthieme-connect.com The resulting piperidones can then be further modified or reduced to yield the desired piperidine-containing compounds.

Derivatization of the Piperidine Nitrogen (N-substitution)

Functionalization of the piperidine nitrogen atom (N-substitution) is a crucial step for modulating the pharmacological properties of the final compound. A variety of substituents can be introduced on the nitrogen to explore structure-activity relationships (SAR).

Synthetic strategies often involve the reaction of a piperidine core, such as 1-(3-Nitropyridin-2-yl)piperazine, with different electrophilic reagents. nih.gov For instance, the synthesis of N-arylacetamide and N-arylpropanamide derivatives has been achieved by reacting the parent piperazine (B1678402) with substituted phenyl chloroacetamides or phenyl chloropropanamides in the presence of a base like potassium carbonate. nih.gov This nucleophilic substitution reaction allows for the introduction of diverse aryl groups onto the piperidine nitrogen via an amide linkage. nih.gov

Another common approach involves using a protecting group on the piperidine nitrogen, such as a t-butyloxycarbonyl (Boc) group, during the initial synthetic steps. nih.gov This protecting group can be removed later in the synthesis, typically using acidic conditions, to reveal the free amine, which can then be subjected to various N-substitution reactions. nih.gov Modern synthetic approaches also focus on combining the piperidine ring formation (e.g., via hydrogenation of a pyridine precursor) and subsequent functionalization into a one-pot process to improve efficiency. mdpi.com

Table 2: Examples of N-Substitution on Piperidine Scaffolds

| Reagent Class | Resulting N-Substituent | Synthetic Method |

|---|---|---|

| Substituted Phenyl Chloroacetamides | N-Arylacetamide moieties | Nucleophilic substitution |

| Substituted Phenyl Chloropropanamides | N-Arylpropanamide moieties | Nucleophilic substitution |

| Various Electrophiles | Diverse functional groups | Reaction after Boc-deprotection |

This table provides examples of derivatization of the piperidine nitrogen based on established synthetic protocols. nih.govnih.gov

Stereochemical Control in Synthesis of this compound Scaffolds

The stereochemistry of piperidine-containing compounds is often critical for their biological activity. google.com Therefore, developing synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of great importance. google.com

One effective strategy for achieving stereoselectivity is to use chiral starting materials. For example, piperidine derivatives can be synthesized stereoselectively starting from protected L-glutamic acid, a readily available chiral building block. google.com This method ensures that the stereochemistry at specific carbon atoms is maintained throughout the synthetic sequence. google.com

In the context of multicomponent reactions, the choice of dienophile can influence the stereochemical outcome of the cycloaddition step. thieme-connect.comresearchgate.net For certain reactions, exo adducts are formed as the major stereoisomers. researchgate.net The stereochemistry of the resulting piperidone products can be definitively confirmed using techniques such as NMR spectroscopy and X-ray diffraction analysis. thieme-connect.com Furthermore, research has shown that the specific placement of substituents on the piperidine ring is crucial; for instance, a piperidin-4-yl substituent can be significantly more favorable for biological activity than a piperidin-3-yl group, even when the latter is used as a racemic mixture. nih.gov

Catalytic hydrogenation of substituted pyridines is another key method where stereocontrol is essential. Diastereoselective reduction of pyridines to piperidines has been achieved using various catalytic systems, including those based on boron ions and hydrosilanes. mdpi.com Some methods have demonstrated high cis-selectivity, particularly for 2,3-disubstituted pyridines. mdpi.com

Table 3: Factors Influencing Stereochemical Control in Piperidine Synthesis

| Method | Controlling Factor | Outcome/Example |

|---|---|---|

| Chiral Pool Synthesis | Use of chiral starting materials | Synthesis from L-glutamic acid maintains stereochemistry. google.com |

| Multicomponent Reactions | Nature of the dienophile | Can lead to the preferential formation of specific stereoisomers (e.g., exo adducts). thieme-connect.comresearchgate.net |

| Catalytic Hydrogenation | Catalyst and substrate structure | Borenium-catalyzed hydrogenation can achieve diastereoselective reduction of pyridines. mdpi.com |

| Substituent Placement | Ring position of substituents | A piperidin-4-yl group can be more potent than a piperidin-3-yl group. nih.gov |

This table outlines key strategies and factors for achieving stereochemical control during the synthesis of piperidine scaffolds.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to minimize environmental impact and improve efficiency. rasayanjournal.co.inresearchgate.net These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. researchgate.net

An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are key intermediates. nih.govfigshare.com This method offers significant advantages over classical syntheses like the Dieckman approach. nih.govfigshare.com Green strategies often employ techniques such as:

Catalysis: Using catalysts to enable reactions with higher efficiency and selectivity, reducing the need for stoichiometric reagents. rasayanjournal.co.in

Multicomponent Reactions (MCRs): As discussed earlier, MCRs are inherently green as they reduce the number of synthetic steps and purification procedures. rasayanjournal.co.inresearchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis can significantly shorten reaction times and improve yields. rasayanjournal.co.inresearchgate.net

Solventless Conditions: Performing reactions without a solvent, or in environmentally benign solvents like water, reduces waste and simplifies workup. rasayanjournal.co.innih.gov

Renewable Feedstocks: A forward-looking strategy involves synthesizing piperidines from biomass-derived platform chemicals like furfural (B47365). nih.gov A multifunctional surface single-atom alloy catalyst has been reported to convert furfural to piperidine in high yield under mild conditions, representing a sustainable alternative to fossil fuel-based routes. nih.gov

These green methods not only offer environmental benefits but also lead to financial gains through higher yields, shorter reaction times, and simplified processes. rasayanjournal.co.in

Table 4: Application of Green Chemistry Principles in Piperidine Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefit |

|---|---|---|

| Use of Catalysis | Heterogeneous or organocatalysts for hydrogenation or cyclization. nih.govnih.gov | High efficiency, reusability, reduced waste. |

| Atom Economy | One-pot multicomponent reactions (MCRs). rasayanjournal.co.in | Fewer steps, less purification, reduced solvent use. |

| Use of Renewable Feedstocks | Synthesis of piperidine from furfural. nih.gov | Reduces reliance on fossil resources, sustainable production. |

| Safer Solvents/Conditions | Reactions in water or under solvent-free conditions. researchgate.netnih.gov | Reduced toxicity and environmental pollution. |

This table highlights the implementation of green chemistry principles in the synthesis of piperidine and its precursors.

Structure Activity Relationship Sar and Molecular Design of 3 Methyl 2 Piperidin 4 Yloxy Pyridine Derivatives

Impact of Pyridine (B92270) Ring Substituents on Biological Activity

The pyridine ring serves as a crucial aromatic scaffold in numerous FDA-approved drugs, valued for its ability to engage in pi-stacking interactions and for the nitrogen atom's capacity to act as a hydrogen bond acceptor, which can enhance aqueous solubility and metabolic stability. acs.org The substitution pattern on this ring is a key determinant of the biological activity of 3-Methyl-2-(piperidin-4-yloxy)pyridine analogues.

Influence of the Methyl Group at Position 3 of the Pyridine Ring

The presence and position of substituents on the pyridine ring can significantly modulate the pharmacological profile of a compound. In the case of this compound, the methyl group at the 3-position is integral to its activity, particularly as a muscarinic M1 receptor agonist. While direct comparative studies with the non-methylated analogue are not extensively detailed in the available literature, the consistent inclusion of a small substituent at this position in series of potent muscarinic agonists underscores its importance. nih.govnih.gov

Research on related muscarinic agonists, such as the 1,2,5-thiadiazole (B1195012) analogues, has shown that the nature and size of the substituent on the heterocyclic ring are critical for M1 selectivity and potency. nih.gov The 3-methyl group is believed to influence the electronic properties and conformational posture of the pyridine ring, which in turn affects how the molecule fits into the receptor's binding pocket. It may provide favorable steric interactions or influence the orientation of the adjacent ether linkage. Studies on piperidine-substituted sulfonamides have also noted that the presence of a methyl group on a heterocyclic ring can lead to the highest anticancer properties in a series. uni.lu

Table 1: Influence of Pyridine Ring Substitution on Biological Activity in Related Analogues

| Compound/Analogue Series | Substitution at Position 3 | Biological Activity/Finding |

| 1,2,5-Thiadiazole Analogues | Alkoxy/Alkylthio groups | Potent functional M1 selective muscarinic agonists. nih.gov |

| Piperidine-substituted sulfonamides | Methyl group | Highest anticancer activity observed with methyl-substituted piperidine (B6355638) ring. uni.lu |

| Pyrrolo[3,4-c]pyridine Derivatives | Methyl group at position 6 | Derivatives showed effective reduction of blood glucose levels. nih.gov |

Effects of Substitutions at Positions 2, 4, 5, and 6 of the Pyridine Ring

Substitutions at other positions of the pyridine ring (2, 4, 5, and 6) also play a critical role in defining the activity of 2-(piperidin-4-yloxy)pyridine (B170215) derivatives. The position of the piperidin-4-yloxy group at C2 is fundamental to the core structure. General SAR trends for pyridine derivatives indicate that substitution patterns significantly influence activity. For instance, analysis of FDA-approved drugs shows a preference for substitution at position 2. nih.gov

Table 2: General Effects of Pyridine Ring Substitutions in Various Derivative Classes

| Position of Substitution | Substituent Type | General Observed Effect in Various Pyridine Analogues |

| Position 4 | Phenyl R substituent | Markedly less activity in pyridine-3-sulfonamide (B1584339) series. mdpi.com |

| Position 4 | Phenyl group | Important for σ2 receptor affinity in a dicarbonitrile series. nih.gov |

| Position 5 | Cyano moiety | Generally improved potency in pyrazol-4-yl-pyridine M4 modulators. nih.gov |

| Position 6 | Sterically bulky substituent | Can enhance electrophilicity by weakening ligand-metal bonds in catalysis. mdpi.com |

Role of the Piperidin-4-yloxy Linkage

The ether linkage is not merely a spacer but an active contributor to the molecule's interaction with its biological targets. Its chemical nature and conformational properties are defining features of the SAR of this compound class.

Significance of the Ether Moiety

The ether moiety in the this compound structure is critical for its biological activity. The oxygen atom, with its lone pairs of electrons, can act as a potent hydrogen bond acceptor. Molecular docking studies of related 4-oxypiperidine ethers targeting the histamine (B1213489) H3 receptor have shown that the ether oxygen atom can form a crucial hydrogen bond with the hydroxyl group of a tyrosine residue (Tyr115) within the receptor binding site. researchgate.net This type of interaction is fundamental for anchoring the ligand in the correct orientation for high-affinity binding.

The importance of the ether linkage is further highlighted by comparative studies. In a series of LSD1 inhibitors with a similar core structure, replacing the -O- linkage with a -NH- linkage resulted in a greatly reduced inhibitory activity, demonstrating that the oxygen atom is highly preferred for optimal activity. This suggests that the specific electronic and hydrogen-bonding characteristics of the ether oxygen are finely tuned for interaction with the biological target.

Conformational Analysis of the Ether Linkage

The ether linkage provides a degree of conformational flexibility to the molecule. The C-O-C-C dihedral angle is a key rotatable bond that allows the pyridine and piperidine rings to adopt various spatial orientations relative to one another. This conformational freedom enables the molecule to find the most energetically favorable conformation for binding within the active site of a receptor.

While specific conformational analysis for this compound is not extensively published, general principles of medicinal chemistry suggest that this flexibility is a double-edged sword. While it allows for an induced fit, too much flexibility can be entropically unfavorable upon binding. The optimal conformation is one that correctly positions the key pharmacophoric elements—the pyridine ring and the basic nitrogen of the piperidine ring—for interaction with the receptor. For muscarinic agonists, it is established that increasing the conformational flexibility of the core structure can sometimes reduce affinity compared to more rigid structures. nih.gov Therefore, the inherent flexibility of the ether linkage is a critical parameter in the molecular design of these compounds.

Modifications and Substitutions on the Piperidine Ring

The piperidine ring is one of the most prevalent heterocyclic motifs in pharmaceuticals, valued for its ability to carry a basic nitrogen atom (which is typically protonated at physiological pH) and to be substituted at various positions to modulate properties like potency, selectivity, and pharmacokinetics. ijnrd.org In this compound derivatives, modifications to the piperidine ring, especially at the nitrogen atom, are a primary strategy for optimizing biological activity.

Structure-activity relationship studies on various classes of piperidine-containing compounds have demonstrated that the nature of the substituent on the piperidine nitrogen is a major determinant of affinity and selectivity for a given target. For instance, in the development of muscarinic M1 receptor agonists, a variety of substituents on the piperidine nitrogen of related scaffolds have been explored. These range from simple alkyl and benzyl (B1604629) groups to more complex amide-containing moieties. These substituents can occupy additional pockets within the receptor binding site, leading to enhanced affinity and selectivity. For example, in a series of M1 agonists, a bis-piperidine primary amide was identified as an attractive starting point for optimization. ijnrd.org

Table 3: Effects of Piperidine Ring Modifications on Biological Activity in Related Analogues

| Analogue Series | Piperidine Modification | Effect on Biological Activity |

| Spiropiperidine NOP Ligands | N-substitution with various groups | High binding affinity to the nociceptin (B549756) (NOP) receptor. nih.gov |

| M1 Receptor Agonists | Iso-butyl amide substitution | Improved M1-receptor agonist activity (EC50 316 nM). ijnrd.org |

| M1 Receptor Agonists | Protonated nitrogen in piperidine | Forms a key charge-charge interaction with Aspartate (D105) in the M1 receptor. ijnrd.org |

| Piperine (B192125) Analogues | 4-methyl substitution | High inhibitory activity for MAO-B. nih.gov |

| Piperine Analogues | para-hydroxy substitution | Maximum inhibitory activity for both MAO-A and MAO-B. nih.gov |

| σ1/σ2 Receptor Ligands | N-benzyl substitution | Crucial for high affinity; linker length between piperidine and pyridine also critical. nih.gov |

Impact of N-Substituents on Receptor Affinity and Selectivity

The substituent on the piperidine nitrogen atom plays a critical role in modulating the affinity and selectivity of these derivatives for their biological targets. The nature of this substituent can influence the molecule's basicity, lipophilicity, and steric profile, all of which are key determinants of binding interactions.

Research into various piperidine derivatives has shown that even small changes to the N-substituent can lead to significant differences in biological activity. For instance, in a series of 4-(2-aminoethyl)piperidine derivatives, 1-methylpiperidines demonstrated particularly high affinity for the σ1 receptor. researchgate.net In contrast, replacing the N-methyl group with a proton (N-H) or a larger N-ethyl group resulted in a considerable decrease in σ1 affinity. researchgate.net This suggests that a small, well-defined lipophilic substituent on the piperidine nitrogen is optimal for this specific target. Molecular dynamics simulations have indicated that the piperidine N-substituents interact with a lipophilic binding pocket, and differences in these interactions are responsible for the observed variations in receptor affinity. researchgate.net The synthesis of N-substituted piperidines is often achieved through the alkylation of the piperidine nitrogen, a fundamental reaction in medicinal chemistry.

The table below summarizes the impact of different N-substituents on the receptor affinity of piperidine-based ligands, based on findings from related compound series.

| N-Substituent | Relative Receptor Affinity | Rationale |

| -CH₃ (methyl) | High | Optimal size and lipophilicity for interaction with a specific lipophilic binding pocket. researchgate.net |

| -H (proton) | Considerably Lower | Altered basicity and reduced lipophilic interaction compared to the N-methyl group. researchgate.net |

| -CH₂CH₃ (ethyl) | Considerably Lower | Increased steric bulk may lead to a less favorable fit within the receptor's binding site. researchgate.net |

| -SO₂R (sulfonyl) | Considerably Lower | The electronic and steric properties of the tosyl group significantly reduce binding affinity. researchgate.net |

Steric and Electronic Effects of Substituents on Piperidine Carbons

The introduction of methyl groups, for example, can significantly alter biological activity. rsc.org The synthesis of derivatives such as 3-methyl-2,6-diphenyl piperidin-4-one and 3,5-dimethyl-2,6-diphenylpiperidin-4-one (B3053940) allows for a systematic exploration of how the position and number of methyl groups affect the compound's properties. asianpubs.org These methyl branches can influence the molecule's binding affinity, solubility, and metabolic profile. rsc.org

The position of substitution is critical. Methods have been developed for the diastereoselective synthesis of 2,4-disubstituted piperidines, providing scaffolds that are valuable for drug discovery. A general method for synthesizing 3-alkyl-4-anilidopiperidines has also been established. The synthesis of piperidines substituted at position 4 is often achieved through the hydrogenation of corresponding substituted pyridines or via multi-step cyclization reactions. youtube.com These synthetic strategies are crucial for building a diverse library of compounds to probe the SAR of piperidine ring substitutions.

The table below illustrates the effects of substitution on the piperidine ring carbons.

| Substitution Pattern | Key Effects | Reference |

| 3-Methyl | Can improve metabolic stability and alter binding affinity by introducing a specific steric influence. | rsc.org |

| 3,5-Dimethyl | Increases steric bulk and can enforce a specific chair conformation of the piperidine ring, impacting receptor fit. | asianpubs.org |

| Polysubstitution | Strategic placement of multiple substituents is ideal for detailed structure-activity relationship studies, allowing for fine-tuning of the molecule's three-dimensional shape. | rsc.org |

Stereochemical Considerations of Piperidine Ring Chirality

The three-dimensional arrangement of atoms (stereochemistry) is a paramount consideration in the design of piperidine derivatives. Since biological macromolecules like receptors and enzymes are chiral, they often interact differently with the various stereoisomers of a drug molecule. The presence of chiral centers on the piperidine ring necessitates careful control and evaluation of stereochemistry.

Enantiomers of a compound can exhibit widely different pharmacological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. For example, related compounds such as 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (B128662) exist as racemic (RS) mixtures and as distinct (S)-enantiomers, highlighting the importance of resolving and testing individual isomers. nih.gov

Synthetic methodologies that allow for the control of stereochemistry are therefore highly valuable. A modular and scalable strategy has been described for remodeling 3-methylglutaric anhydride (B1165640) into 2-oxopiperidines that bear at least three contiguous stereocenters. rsc.org Furthermore, efficient asymmetric synthesis of derivatives like aminofluoropiperidine has been demonstrated, often serving as a precursor for more complex molecules. nih.gov These stereoselective syntheses, which include techniques like hydrogenation cascades, are essential for producing specific isomers and understanding their contribution to biological activity. mdpi.com

| Stereochemical Aspect | Importance in Drug Design | Example Synthetic Approach |

| Enantioselectivity | Enantiomers can have different biological activities and potencies. One may be therapeutic while the other is inactive or toxic. | Asymmetric synthesis of aminofluoropiperidine. nih.gov |

| Diastereoselectivity | The relative configuration of multiple stereocenters influences the overall shape and receptor fit of the molecule. | Diastereoselective synthesis of 2,4-disubstituted piperidines. |

| Control of Contiguous Stereocenters | Allows for precise manipulation of the molecule's 3D architecture to optimize interactions with a biological target. | Stereocontrolled annulation of 1,3-azadienes with anhydrides to create polysubstituted piperidines. rsc.org |

Exploration of Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic properties. nih.gov For derivatives of this compound, this involves modifying the piperidine ring and the ether linker.

Alternative Heterocyclic Moieties (e.g., pyrrolidine, morpholine (B109124), piperazine)

Replacing the piperidine ring with other heterocyclic scaffolds is a common strategy to explore new chemical space and improve drug-like properties. The choice of heterocycle can affect the compound's basicity, polarity, and conformational flexibility.

Studies on related compound classes have explored various replacements. For example, in the development of inhibitors for certain enzymes, chemists have prepared derivatives where the piperidine core was replaced with nitrogenous heterocycles, including bridged piperazine (B1678402) structures. nih.gov The synthesis of pyrrolidines often employs similar radical-mediated cyclization methods as those used for piperidines, making them accessible alternatives. nih.gov The use of bioisosteres like 2-azaspiro[3.3]heptane has also been proposed to mimic the piperidine scaffold, potentially offering improved pharmacokinetics due to lower susceptibility to metabolic degradation.

The following table outlines common bioisosteric replacements for the piperidine ring and their potential impact.

| Heterocyclic Moiety | Potential Impact on Properties |

| Pyrrolidine | A five-membered ring that alters the geometry and basicity compared to the six-membered piperidine. nih.gov |

| Morpholine | Introduces an oxygen atom, which can increase polarity and potential for hydrogen bonding, while reducing basicity. |

| Piperazine | Contains a second nitrogen atom, offering another site for substitution to modulate solubility and target interactions. nih.gov |

| 2-Azaspiro[3.3]heptane | A more rigid, sp³-rich scaffold that mimics piperidine's shape but can offer improved metabolic stability. |

Replacement of the Ether Linker (e.g., nitrogen or methylene (B1212753) unit)

The ether linkage connecting the pyridine and piperidine rings is a key structural element that can be modified to probe its role in binding and to alter the molecule's chemical properties. Replacing the oxygen atom with other groups, such as a nitrogen atom (amino linker) or a methylene group (carbon linker), is a valuable bioisosteric strategy. nih.govnih.gov

In SAR studies of analogous systems, replacing a linker atom is a common tactic. For example, investigations into a series of inhibitors explored replacing a keto linker with phenoxy (O), anilino (NH), and methylene (CH₂) groups. nih.gov The results showed that heteroatom linkers like the anilino group led to minor improvements in activity, whereas the methylene linker completely abolished it. nih.gov This suggests that a hydrogen bond acceptor, like the ether oxygen or an amino nitrogen, may be crucial for activity in that particular series. nih.gov The synthesis of compounds with a nitrogen linker, such as 2-(pyridin-2-ylamino) derivatives, can be achieved through established methods, allowing for direct comparison with their ether-linked counterparts. scispace.comrdd.edu.iq

| Linker Replacement | Chemical Structure | Potential Impact on Activity and Properties |

| Nitrogen (Amino Linker) | -NH- | Introduces a hydrogen bond donor, alters bond angles and flexibility. Can maintain or slightly improve activity if a hydrogen bond acceptor is favored at the linker position. nih.gov |

| Methylene (Carbon Linker) | -CH₂- | Removes hydrogen bonding capability and increases lipophilicity. May obliterate activity if a heteroatom is required for binding. nih.gov |

Lead Optimization Strategies Guided by SAR

The goal of lead optimization is to maintain the favorable characteristics of a lead compound while systematically addressing its deficiencies. nih.gov For derivatives of this compound, a lead optimization campaign would leverage the following SAR insights:

N-Substituents: Based on the finding that a small N-alkyl group like methyl can be optimal for affinity, chemists can explore other small, constrained, or functionalized alkyl groups to fine-tune interactions within the lipophilic pocket of the target.

Piperidine Ring Substitution: Understanding the steric and electronic effects of substituents on the piperidine carbons allows for the strategic introduction of groups to enhance binding or block sites of metabolic vulnerability. For instance, if metabolism occurs at a specific position on the ring, introducing a methyl or fluoro group at that site could improve the compound's half-life. rsc.org

Stereochemistry: Once the most active stereoisomer is identified, synthetic routes are optimized to produce that isomer exclusively, avoiding potential issues from inactive or off-target isomers.

Bioisosteric Replacements: If the lead compound suffers from poor solubility or rapid metabolism, bioisosteric replacement of the piperidine ring (e.g., with morpholine to increase polarity) or the ether linker can be employed. The SAR data indicating a preference for a hydrogen-bond accepting linker would guide chemists to explore other heteroatom-based linkers over a methylene bridge. nih.gov

This systematic approach, where each modification is guided by a hypothesis derived from SAR data, is crucial for efficiently converting a promising lead compound into a viable drug candidate.

Biological Evaluation and Molecular Pharmacology of 3 Methyl 2 Piperidin 4 Yloxy Pyridine and Its Analogs

Identification and Characterization of Molecular Targets

The biological activities of 3-Methyl-2-(piperidin-4-yloxy)pyridine and its analogs have been investigated against a variety of molecular targets, including receptors and enzymes.

Receptor Modulation

Research into the receptor modulation of this class of compounds has primarily focused on G protein-coupled receptors (GPCRs), with specific attention to sigma receptors.

Analogs of this compound have been identified as having a notable affinity for sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.gov One study identified a polyfunctionalized pyridine (B92270), 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, which demonstrated high affinity for the human sigma-1 receptor (hσ1R) and selectivity over the sigma-2 receptor subtype. nih.govgoogle.com The piperidine (B6355638) moiety is considered a critical structural feature for dual histamine (B1213489) H3 and sigma-1 receptor activity in some series of compounds. sigmaaldrich.com

While the broader class of piperidine-containing compounds has been explored for activity at various other receptors, specific data on the direct interaction of this compound with the H1 receptor, α7 nicotinic acetylcholine (B1216132) receptor, oxytocin (B344502) receptor, or androgen receptor is not extensively available in the reviewed literature.

Enzyme Inhibition

A significant body of research has focused on the enzyme inhibitory potential of analogs of this compound, particularly in the context of histone demethylases.

Structurally related compounds, specifically those containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core, have been identified as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1). nih.govnih.gov LSD1 is an enzyme involved in the regulation of gene expression through the demethylation of histone H3 lysine 4 (H3K4), and its inhibition is a target for cancer therapy. nih.govnih.gov These compounds have been shown to be competitive inhibitors with respect to the dimethylated H3K4 substrate. nih.govnih.gov

Furthermore, the pyridine scaffold is a common feature in inhibitors of other enzymes. For instance, various pyridine derivatives have been investigated as inhibitors of HIV-1 integrase. nih.gov Similarly, sulfonamide derivatives containing a pyridine ring have been explored as inhibitors of carbonic anhydrase isoforms.

While the core structures are relevant, specific inhibitory data for this compound against NAMPT, HIV-1 integrase, MMP12, carbonic anhydrase II, NKCCl, SARS-CoV 3CL protease, DNA gyrase, or human uridine (B1682114) phosphorylase-1 is not detailed in the available literature.

Protein-Protein Interactions

The modulation of protein-protein interactions (PPIs) is an emerging area of drug discovery. While certain heterocyclic compounds like pyrazolo[4,3-c]pyridines have been developed as inhibitors of the PEX14-PEX5 PPI, there is no specific information in the reviewed literature regarding the activity of this compound or its close analogs as modulators of protein-protein interactions.

In Vitro Pharmacological Profiling

The in vitro pharmacological properties of these compounds have been characterized through various binding and functional assays to determine their potency and efficacy.

Binding Affinity Assays

Binding affinity, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), quantifies the strength of the interaction between a compound and its molecular target.

For analogs of this compound, Kᵢ values have been determined for their interaction with LSD1 and sigma receptors. For instance, 3-(piperidin-4-ylmethoxy)pyridine derivatives have demonstrated Kᵢ values as low as 29 nM for LSD1 inhibition. nih.govnih.gov In another study, a sigma-1 receptor ligand, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited a Kᵢ of 1.45 nM for the human sigma-1 receptor. nih.govgoogle.com

The following table summarizes the binding affinities of selected analogs.

| Compound/Analog | Target | Kᵢ (nM) |

| 3-(piperidin-4-ylmethoxy)pyridine analog (Compound 17) | LSD1 | 29 |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5) | hσ₁R | 1.45 |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5) | gpσ₁R | 2.9 |

This table is based on data for analogs of this compound.

Functional Assays

Functional assays are employed to measure the biological effect of a compound following its interaction with a target. These can include enzyme activity assays and cell-based assays.

In the context of LSD1 inhibition, potent analogs of this compound have been shown to increase cellular H3K4 methylation levels and inhibit the proliferation of various leukemia and solid tumor cells. nih.govnih.gov The anti-proliferative activity is often reported as the half-maximal effective concentration (EC₅₀). For example, some 3-(piperidin-4-ylmethoxy)pyridine derivatives have shown EC₅₀ values as low as 280 nM in cell proliferation assays. nih.govnih.gov

Functional assays for sigma receptor ligands can include measures of their ability to modulate signaling pathways regulated by these receptors, though specific functional data for the highlighted analogs are not extensively detailed in the provided sources.

The table below presents the results from cell-based functional assays for selected analogs.

| Compound/Analog | Cell Line | Assay | EC₅₀ (nM) |

| 3-(piperidin-4-ylmethoxy)pyridine analog (Compound 17) | MV4-11 (Leukemia) | Proliferation | 280 |

This table is based on data for analogs of this compound.

Selectivity Profiling against Off-Targets

The selectivity of therapeutic compounds is crucial for minimizing off-target effects. For analogs of this compound, selectivity has been notably evaluated against monoamine oxidases (MAO-A and MAO-B), which are structurally related to lysine-specific demethylase 1 (LSD1), a primary target for some of these analogs. nih.gov

A study on 3-(piperidin-4-ylmethoxy)pyridine derivatives, which are close structural analogs, demonstrated that these compounds are potent LSD1 inhibitors. nih.gov To assess their specificity, several of the most potent compounds were tested for their inhibitory activity against human MAO-A and MAO-B. nih.gov The results indicated a high degree of selectivity for LSD1 over both MAO isoforms. nih.gov For instance, some analogs showed over 160-fold selectivity against MAO-A and MAO-B. nih.gov

Substitutions on the phenyl ring of the analog structure were found to significantly influence this selectivity. nih.gov Specifically, the introduction of 4-CF3, -Me, and -OCF3 substituents on a 6-phenyl ring increased the inhibitory potency against LSD1 by more than 39-fold while having a much smaller impact on MAO-B inhibition. nih.gov One of the most potent compounds, compound 17 , was also tested against Akt kinase, another cancer drug target, and showed only weak activity, further confirming its high selectivity for LSD1. nih.gov

Table 1: Inhibitory Activity and Selectivity of 3-(Piperidin-4-ylmethoxy)pyridine Analogs against MAO-A and MAO-B

| Compound | LSD1 Kᵢ (μM) | MAO-A Kᵢ (μM) | MAO-B Kᵢ (μM) | Selectivity Index for LSD1 vs MAO-A | Selectivity Index for LSD1 vs MAO-B |

|---|---|---|---|---|---|

| 5 | 1.8 | >100 | 11.2 | >56 | >6.2 |

| 16 | 0.046 | >100 | 4.6 | >2174 | >100 |

| 17 | 0.029 | >100 | 8.2 | >3448 | >283 |

| 22 | 0.046 | >100 | 2.6 | >2174 | >56 |

Data sourced from a study on 3-(piperidin-4-ylmethoxy)pyridine containing compounds. nih.gov

Assessment of Antileukemic Activity

The piperidine scaffold is present in numerous compounds investigated for anticancer properties. nih.gov Analogs of this compound have shown potential as antileukemic agents. Specifically, potent LSD1 inhibitors with a 3-(piperidin-4-ylmethoxy)pyridine core have been demonstrated to strongly inhibit the proliferation of several leukemia cell lines, with EC₅₀ values as low as 280 nM. nih.gov

In other research, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anti-cancer agents. nih.gov Certain compounds in this series were found to reduce the growth of various hematological cancer cell lines, including leukemia. nih.gov These compounds were observed to increase the mRNA expression of apoptosis-promoting genes, such as p53 and Bax. nih.gov Molecular docking studies suggested that these piperidin-4-one derivatives could bind to protein targets relevant to leukemia. nih.gov While these are not direct analogs, their activity underscores the potential of the piperidine ring system in the development of antileukemic drugs. nih.gov

Evaluation of Anti-inflammatory Activity

Pyridine and piperidine derivatives have been a focus of research for developing new anti-inflammatory agents. latamjpharm.orgnih.gov These compounds are investigated for their ability to modulate inflammatory pathways, often by targeting enzymes like cyclooxygenase-2 (COX-2) or signaling molecules like TNF-alpha. latamjpharm.org

One study on a novel pyridine derivative, N'2,N'4,N'6-tris(2-(4-bromophenyl-2-oxoethyl)pyridine-2,4,6-tricarbohydrazide, demonstrated significant anti-inflammatory and analgesic effects in rat models. latamjpharm.org Molecular docking analyses suggested that this compound could effectively inhibit COX-2 and TNF-alpha proteins. latamjpharm.org Another study on piperlotines, which contain a piperidine moiety, showed that some derivatives exhibited excellent in vivo anti-inflammatory activity, with some being comparable to the standard drug indomethacin. scielo.org.mx A series of N-{(6-trifluoromethyl-pyridin-3-yl)methyl} 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were also investigated as TRPV1 antagonists and showed strong analgesic activity in a mouse formalin test, which is a model for inflammatory pain. nih.gov

Investigation of Antiviral Activity (e.g., anti-HIV-1, anti-SARS-CoV)

The pyridine scaffold is a "privileged nucleus" in medicinal chemistry, known for its presence in compounds with a wide range of therapeutic properties, including antiviral activity. mdpi.com

Anti-HIV-1 Activity: Research into novel HIV capsid modulators has explored peptidomimetics bearing a 2-piperazineone structure, which has some structural similarities to piperidine rings. nih.gov One study reported a series of compounds designed to mimic host factors that bind to the HIV capsid protein. nih.gov The most potent compound from this series, F-Id-3o, exhibited an anti-HIV-1 EC₅₀ value of 6.0 μM. nih.gov While these are not direct analogs of this compound, the findings highlight the potential of nitrogen-containing heterocyclic structures in targeting the HIV life cycle. nih.gov

Anti-SARS-CoV Activity: Following the COVID-19 pandemic, significant research has focused on identifying new antiviral agents against SARS-CoV-2. nih.govnih.gov Pyridine derivatives have been tested for their ability to inhibit viral replication. nih.govnih.gov One study synthesized seven derivatives of epoxybenzooxocinopyridine and tested their ability to inhibit SARS-CoV-2 replication in cell cultures. nih.gov One of these compounds demonstrated an antiviral activity with a half-maximal effective concentration (EC₅₀) of 2.23 μg/mL. nih.gov In another study, a compound named MEDS433, which inhibits the human enzyme dihydroorotate (B8406146) dehydrogenase (hDHODH) essential for pyrimidine (B1678525) biosynthesis, showed potent activity against SARS-CoV-2. news-medical.net It inhibited viral replication with an EC₅₀ of 0.063 micromoles. news-medical.net

Antimalarial Activity

Malaria remains a major global health issue, and the search for new antimalarial agents is critical due to widespread drug resistance. nih.govresearchgate.net Pyridine-containing compounds have been investigated as potential antimalarial drugs. nih.govresearchgate.net

One area of focus has been the inhibition of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which is essential for isoprenoid biosynthesis in parasites like Plasmodium falciparum but absent in humans. nih.gov A study on novel pyridine-containing fosmidomycin (B1218577) derivatives found them to be highly potent inhibitors of P. falciparum DXR, with Kᵢ values as low as 1.9 nM. nih.gov These compounds also effectively blocked the proliferation of multidrug-resistant P. falciparum strains, with EC₅₀ values as low as 170 nM. nih.gov

Table 2: Antimalarial Activity of Pyridine-Containing Fosmidomycin Analogs against P. falciparum Strains

| Compound | P. falciparum DXR Kᵢ (nM) | P. falciparum (3D7) EC₅₀ (nM) | P. falciparum (Dd2) EC₅₀ (nM) |

|---|---|---|---|

| 4m | 13 | 340 | 180 |

| 4p | 3.5 | 180 | 170 |

| 5m | 5.2 | 440 | 280 |

| 5p | 1.9 | 380 | 280 |

Data sourced from a study on pyridine-containing inhibitors of 1-Deoxyxylulose-5-phosphate Reductoisomerase. nih.gov

Antitubercular Activity

Tuberculosis continues to be a leading cause of death from an infectious agent, and new drugs are urgently needed. nih.govnih.gov Pyridine derivatives have been extensively studied for their antitubercular properties. nih.govnih.gov It has been noted that compounds with a chemo-type similar to 3-(piperidin-4-ylmethoxy)pyridine have been reported as antituberculosis agents. nih.gov

Research on piperidinothiosemicarbazone derivatives of pyridine has identified compounds with very strong inhibitory effects on the growth of M. tuberculosis. nih.gov One compound, in particular, showed a minimum inhibitory concentration (MIC) of 4 µg/mL against a resistant strain, which was two times lower than the reference drug isoniazid. nih.gov Another study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives identified five compounds with excellent in vitro activity (MIC < 0.035 μM) against both drug-susceptible and multidrug-resistant M. tuberculosis strains. nih.gov

Table 3: Antitubercular Activity of Selected Pyridine Analogs

| Compound Class | Compound | M. tuberculosis H37Rv MIC | M. tuberculosis (Resistant Strain) MIC | Reference |

|---|---|---|---|---|

| Piperidinothiosemicarbazone | 14 | 2 µg/mL | 4 µg/mL | nih.gov |

| Imidazo[1,2-a]pyridine | A2 | < 0.035 µM | < 0.035 µM | nih.gov |

| Imidazo[1,2-a]pyridine | A3 | < 0.035 µM | < 0.035 µM | nih.gov |

| Imidazo[1,2-a]pyridine | A4 | < 0.035 µM | < 0.035 µM | nih.gov |

| Imidazo[1,2-a]pyridine | B1 | < 0.035 µM | < 0.035 µM | nih.gov |

| Imidazo[1,2-a]pyridine | B9 | < 0.035 µM | < 0.035 µM | nih.gov |

Data sourced from studies on various pyridine derivatives. nih.govnih.gov

Antifungal Activity

Fungal infections pose a significant threat to human health, and the emergence of antifungal resistance necessitates the development of new therapeutic agents. nih.gov The pyridine nucleus is a common feature in many antifungal drugs. nih.gov

A study on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives showed that some of these compounds exhibited good antifungal activity against several fungal strains, including Candida albicans and Candida parapsilosis. nih.gov One bis-(imidazole)-pyridine hybrid, 5a , showed good to moderate activity against five different fungal strains. nih.gov The minimum inhibitory concentration (MIC) was determined for the most active compounds, confirming their potential as antifungal agents. nih.gov Other research has also highlighted the antifungal potential of various pyridine derivatives. researchgate.netnih.gov

Table 4: Antifungal Activity of Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives

| Compound | Antifungal Activity against C. albicans wild type (Inhibition Zone) | Antifungal Activity against C. albicans ATCC 10231 (Inhibition Zone) | Antifungal Activity against C. parapsilosis ATCC 22019 (Inhibition Zone) |

|---|---|---|---|

| 5a | 18 mm | 23 mm | 17 mm |

| 6a | 13 mm | 11 mm | 7.5 mm |

| Fluconazole (Control) | 26 mm | 24 mm | 21 mm |

Data sourced from a study on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives. nih.gov

Insulin (B600854) Sensitivity Enhancement

No published studies were found that investigate the potential of this compound to enhance insulin sensitivity.

Preclinical In Vivo Efficacy Studies

Animal Models for Disease States (e.g., pain, cancer xenograft models, LPS endotoxic shock, leishmaniasis)

There is no available research on the use of this compound in any animal models for the specified, or any other, disease states.

Evaluation of Efficacy in Relevant Biological Systems

No data exists in the scientific literature regarding the efficacy of this compound in any relevant biological systems.

Pharmacokinetic (PK) Assessment in Preclinical Models (e.g., plasma exposure, clearance, metabolic stability in liver microsomes)

The pharmacokinetic profile of this compound, including its plasma exposure, clearance rate, and metabolic stability in liver microsomes, has not been reported in any published preclinical studies.

Computational Chemistry and Molecular Modeling of 3 Methyl 2 Piperidin 4 Yloxy Pyridine

Molecular Docking Simulations

No studies detailing molecular docking simulations for 3-Methyl-2-(piperidin-4-yloxy)pyridine were found.

Ligand-Protein Interaction Analysis with Identified Targets

Information regarding the analysis of ligand-protein interactions between this compound and specific biological targets is not available in the public domain.

Binding Energy Calculations and Ligand-Binding Conformations

There are no published data on the binding energy calculations or the preferred ligand-binding conformations of this compound with any protein targets.

Identification of Key Interacting Residues (e.g., hydrogen bonding, Van der Waals interactions)

Without molecular docking studies, the key amino acid residues that may interact with this compound through mechanisms such as hydrogen bonding or Van der Waals forces have not been identified.

Quantitative Structure-Activity Relationship (QSAR) Studies

No QSAR studies focusing on this compound were discovered in the performed search.

2D and 3D QSAR Approaches (e.g., CoMFA, HQSAR)

There is no information available on the application of 2D or 3D QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) or Hologram QSAR (HQSAR), to this specific compound.

Development of Predictive Models for Biological Activity

No predictive models for the biological activity of this compound based on its structural features have been developed or published.

Selection of Descriptors for QSAR Model Building

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. The foundation of a robust QSAR model is the selection of appropriate molecular descriptors, which are numerical representations of a molecule's properties. For a potential QSAR study involving analogs of this compound, a diverse set of descriptors would be calculated to capture the key molecular features governing its activity.

These descriptors are broadly categorized to account for different aspects of the molecule's structure and potential interactions:

Steric Descriptors: These relate to the size and shape of the molecule. For this compound, descriptors like molecular weight, van der Waals volume, and surface area would quantify its bulk and spatial requirements for binding to a biological target.

Electrostatic Descriptors: These describe the electronic properties of the molecule, which are crucial for intermolecular interactions such as hydrogen bonds and polar contacts. Key descriptors include partial charges on atoms, dipole moment, and electrostatic potential surfaces. The electronegativity of the nitrogen and oxygen atoms in the pyridine (B92270) and piperidine (B6355638) rings significantly influences these properties.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching. They can implicitly encode information about size, shape, and flexibility.

Quantum Chemical Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as electron density, are calculated using quantum mechanics to provide a more detailed picture of electronic structure and reactivity.

The selection of these descriptors is critical for building a predictive model that can guide the synthesis of new analogs with enhanced activity.

Table 1: Illustrative Molecular Descriptors for QSAR Analysis of this compound Analogs

| Descriptor Category | Specific Descriptor Example | Physicochemical Property Represented |

| Steric | Van der Waals Volume (VdW) | The volume occupied by the molecule, influencing steric fit in a binding site. |

| Electrostatic | Dipole Moment | The overall polarity of the molecule, affecting its orientation in electric fields and polar interactions. |

| Electronic | Electron Density | The probability of finding an electron at a particular location, indicating regions prone to electrophilic or nucleophilic attack. |

| Quantum Chemical | HOMO/LUMO Energy Gap | A measure of molecular stability and reactivity. |

| Topological | Connectivity Indices | Numerical representation of molecular branching and structure. |

Model Validation